1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride
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Overview
Description
1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl. It is a derivative of cyclobutane, featuring two methyl groups and an amino group attached to the cyclobutane ring, along with two ester groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Esterification: The ester groups are formed through esterification reactions involving carboxylic acids and alcohols.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions is common to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclobutane-1,3-dicarboxylate: Lacks the amino group, making it less versatile in certain reactions.
1-Aminocyclobutane-1,3-dicarboxylate: Lacks the methyl groups, affecting its steric properties and reactivity.
Cyclobutane-1,3-dicarboxylate: Lacks both the amino and methyl groups, making it a simpler but less functional compound.
Uniqueness
1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRVWCZPRPGIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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